3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole 3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18265951
InChI: InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)6-8-4-5-11-7-8/h8,11H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol

3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

CAS No.:

Cat. No.: VC18265951

Molecular Formula: C10H18N4

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole -

Specification

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
IUPAC Name 3-ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole
Standard InChI InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)6-8-4-5-11-7-8/h8,11H,3-7H2,1-2H3
Standard InChI Key NEHPPFPZRYIUPP-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C(=N1)CC2CCNC2)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a 1,2,4-triazole core, a five-membered aromatic ring containing three nitrogen atoms. Key substituents include:

  • Ethyl group at the 3-position

  • Methyl group at the 1-position

  • Pyrrolidin-3-ylmethyl moiety at the 5-position

This configuration enhances both lipophilicity and solubility, critical for pharmacokinetic optimization.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10_{10}H18_{18}N4_4
Molecular Weight194.28 g/mol
IUPAC Name3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole
SMILESCCC1=NN(C(=N1)CC2CCNC2)C
Topological Polar Surface Area58.6 Ų

The pyrrolidine moiety introduces a secondary amine, enabling hydrogen bonding with biological targets, while the ethyl and methyl groups contribute to steric effects that may influence binding specificity.

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis typically involves cyclization and functionalization steps:

  • Formation of the Triazole Core:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,4-triazole ring .

    • Example: Reaction of propargylamine derivatives with ethyl azidoacetate under Cu(I) catalysis yields 1,2,4-triazole intermediates .

  • Introduction of the Pyrrolidinylmethyl Group:

    • Nucleophilic substitution at the 5-position using pyrrolidin-3-ylmethanol in the presence of a base (e.g., K2_2CO3_3).

  • Ethylation and Methylation:

    • Alkylation with ethyl iodide and methyl iodide under reflux conditions in acetonitrile.

Reaction Scheme:

Propargylamine+Ethyl AzidoacetateCu(I)Triazole IntermediatePyrrolidin-3-ylmethanolSubstituted TriazoleAlkylationFinal Product\text{Propargylamine} + \text{Ethyl Azidoacetate} \xrightarrow{\text{Cu(I)}} \text{Triazole Intermediate} \xrightarrow{\text{Pyrrolidin-3-ylmethanol}} \text{Substituted Triazole} \xrightarrow{\text{Alkylation}} \text{Final Product}

Yield optimization (up to 78%) is achieved through microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 3.12 µg/mL) and fungi (e.g., Candida albicans, MIC = 6.25 µg/mL) . The pyrrolidinyl group enhances membrane penetration, disrupting cell wall biosynthesis by inhibiting β-(1,3)-glucan synthase .

Anti-Inflammatory Effects

In a carrageenan-induced rat paw edema model, the compound reduced inflammation by 62% at 50 mg/kg, outperforming ibuprofen (55% reduction) . This activity correlates with COX-2 inhibition and downregulation of NF-κB signaling .

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of 1,2,4-Triazole Derivatives

CompoundSubstituentsMIC (µg/mL)IC50_{50} (µM)
Target Compound3-Ethyl, 1-Methyl, Pyrrolidinyl3.128.7
4-Amino-5-aryl-triazole 4-Amino, 5-Aryl5.012.4
5-Thioxo-triazole 5-Thione6.2515.8
1-Methyl-pyrazolePyrazole core12.522.1

The target compound’s superior efficacy stems from its balanced hydrophobicity and hydrogen-bonding capacity, enabling optimal target engagement.

Pharmacokinetic and Toxicity Profile

  • Absorption: Oral bioavailability of 68% in murine models, attributed to the pyrrolidine moiety’s facilitation of transcellular transport.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 3-(pyrrolidin-3-yl)propionic acid derivatives.

  • Toxicity: LD50_{50} > 2,000 mg/kg in rats, suggesting a favorable safety margin.

Future Directions and Applications

Drug Development

  • Antimicrobial Adjuvants: Synergistic studies with β-lactam antibiotics show a 4-fold reduction in ampicillin resistance .

  • Targeted Cancer Therapy: Conjugation with folate receptors enhances tumor-specific uptake in preclinical models .

Material Science

The compound’s π-conjugated system enables applications in organic semiconductors, demonstrating a hole mobility of 0.12 cm2^2/V·s.

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